![molecular formula C12H9N3S B5756451 2-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5756451.png)
2-[(2-pyrimidinylthio)methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-pyrimidinylthio)methyl]benzonitrile, also known as PTC-209, is a small molecule inhibitor that has been identified as a potential anticancer agent. It has been found to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer cells and is associated with tumor growth and metastasis.
Wirkmechanismus
2-[(2-pyrimidinylthio)methyl]benzonitrile inhibits the activity of BMI-1 by binding to its central pocket, which is essential for its function. BMI-1 is a member of the polycomb group (PcG) of proteins, which are involved in the epigenetic regulation of gene expression. BMI-1 plays a critical role in the self-renewal and maintenance of stem cells, as well as in the development and progression of cancer. Inhibition of BMI-1 by 2-[(2-pyrimidinylthio)methyl]benzonitrile leads to the downregulation of its target genes, including those involved in cell proliferation, apoptosis, and metastasis.
Biochemical and Physiological Effects:
2-[(2-pyrimidinylthio)methyl]benzonitrile has been found to have both biochemical and physiological effects. Biochemically, 2-[(2-pyrimidinylthio)methyl]benzonitrile inhibits the activity of BMI-1 and downregulates its target genes. Physiologically, 2-[(2-pyrimidinylthio)methyl]benzonitrile has been found to decrease proliferation and increase apoptosis of cancer cells. 2-[(2-pyrimidinylthio)methyl]benzonitrile has also been found to inhibit the formation of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[(2-pyrimidinylthio)methyl]benzonitrile is that it is a small molecule inhibitor that can be easily synthesized and modified. This makes it a useful tool for studying the role of BMI-1 in cancer and for developing new anticancer agents. One limitation of 2-[(2-pyrimidinylthio)methyl]benzonitrile is that it may have off-target effects, as it can bind to other proteins with similar binding pockets as BMI-1. This can complicate the interpretation of experimental results and requires careful controls and validation.
Zukünftige Richtungen
There are several future directions for the study of 2-[(2-pyrimidinylthio)methyl]benzonitrile. One direction is to further investigate its mechanism of action and its effects on BMI-1 and its target genes. Another direction is to study its efficacy in animal models of cancer and to develop new formulations and delivery methods for clinical use. Finally, 2-[(2-pyrimidinylthio)methyl]benzonitrile can be used as a starting point for the development of new inhibitors of BMI-1 and other PcG proteins, which may have broader applications in epigenetic regulation and cancer therapy.
Synthesemethoden
2-[(2-pyrimidinylthio)methyl]benzonitrile can be synthesized using a multistep process starting from 2-chloronicotinic acid. The first step involves the conversion of 2-chloronicotinic acid to 2-(2-pyrimidinylthio)acetamide using thioacetamide and sodium ethoxide. The resulting product is then treated with sodium hydroxide to form 2-(2-pyrimidinylthio)acetonitrile. Finally, 2-(2-pyrimidinylthio)acetonitrile is reacted with 2-chlorobenzonitrile in the presence of potassium tert-butoxide to yield 2-[(2-pyrimidinylthio)methyl]benzonitrile.
Wissenschaftliche Forschungsanwendungen
2-[(2-pyrimidinylthio)methyl]benzonitrile has been extensively studied for its potential as an anticancer agent. Studies have shown that 2-[(2-pyrimidinylthio)methyl]benzonitrile inhibits the activity of BMI-1, a protein that is overexpressed in many types of cancer cells and is associated with tumor growth and metastasis. Inhibition of BMI-1 by 2-[(2-pyrimidinylthio)methyl]benzonitrile leads to decreased proliferation and increased apoptosis of cancer cells. 2-[(2-pyrimidinylthio)methyl]benzonitrile has been found to be effective against a wide range of cancer cell lines, including breast, lung, and prostate cancer.
Eigenschaften
IUPAC Name |
2-(pyrimidin-2-ylsulfanylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-8-10-4-1-2-5-11(10)9-16-12-14-6-3-7-15-12/h1-7H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIMWYIYHJXLKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Pyrimidinylthio)methyl]benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

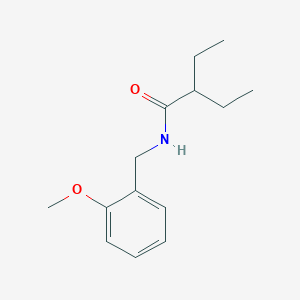
![1-(3-bromophenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5756378.png)

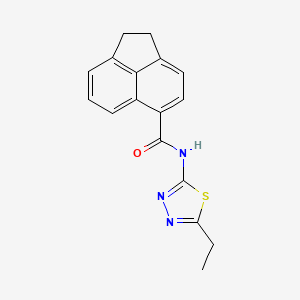
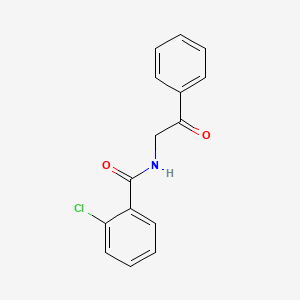
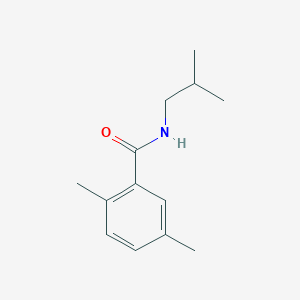
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5756398.png)
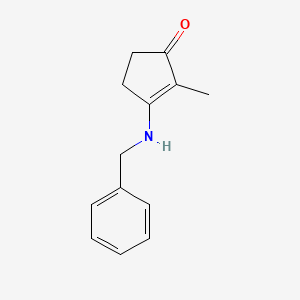
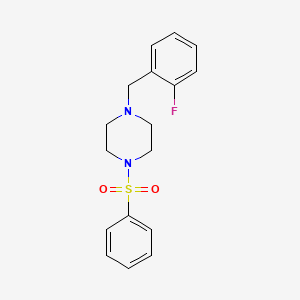
![1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5756437.png)
![4-[2-(4-bromophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5756443.png)
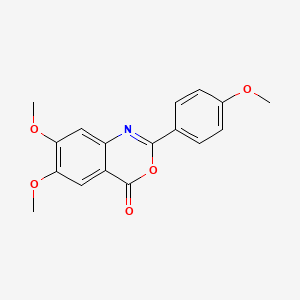
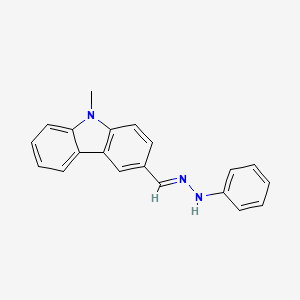
![N-[4-(acetylamino)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5756463.png)